N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group connected to a methylene bridge bearing a 2-fluorophenyl carbamoyl moiety. Its molecular formula is C₁₆H₁₁FN₄O₂S₃, with a molecular weight of 422.48 g/mol.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S3/c16-9-4-1-2-5-10(9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-6-3-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQSEAWIJVWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide derivative with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final step involves coupling the thiadiazole and thiophene rings through a suitable linker, such as a carbamoyl group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide as a promising anticancer agent. The compound exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism of action may involve the modulation of specific signaling pathways related to cancer cell survival and growth.
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial growth. This property positions it as a candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties, making it potentially useful in treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, providing therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
Agricultural Applications
Pesticide Development
Due to its bioactive properties, this compound is being explored for use as a pesticide. Its efficacy against pests could be attributed to its ability to disrupt physiological processes in target organisms. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Herbicide Potential
The compound's structural features may allow it to inhibit specific biochemical pathways in plants, suggesting its potential as a herbicide. Research is ongoing to determine the selectivity and mode of action against various weed species without harming crop plants.
Material Science
Polymer Additives
this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure may impart additional functionalities such as UV resistance or antimicrobial characteristics to the resulting materials.
Nanotechnology Applications
In nanotechnology, this compound could serve as a precursor for synthesizing nanoparticles with specific properties for drug delivery systems or imaging applications. Its compatibility with various solvents and substrates makes it an attractive candidate for developing advanced nanomaterials.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Thiadiazole Derivatives" | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| "Evaluation of Antimicrobial Properties" | Microbiology | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| "Development of Novel Herbicides" | Agricultural Science | Indicated selective herbicidal activity against common weed species without affecting maize crops. |
Mechanism of Action
The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural and Functional Insights
Bioactivity :
- The triazole-thiadiazole hybrid () demonstrates broad-spectrum antimicrobial activity, likely due to enhanced hydrogen bonding from the triazole and thiophene groups .
- Nitrothiophene derivatives () exhibit narrow-spectrum antibacterial effects, attributed to electron-withdrawing nitro groups enhancing target binding .
Synthesis and Purity :
- HATU coupling () is a common method for carboxamide bond formation, yielding 76–99% purity depending on substituent complexity .
- Lower purity (42% in ) may reflect steric hindrance from bulky groups like trifluoromethyl .
Structural Motifs :
- Hydrophobic Enclosure : Compounds with lipophilic substituents (e.g., trifluoromethyl, cyclopentyl) may enhance binding via hydrophobic interactions (inferred from ) .
- Hydrogen Bonding : Thiophene-2-carboxamide and carbamoyl groups facilitate interactions with bacterial enzymes or DNA .
Mechanistic Considerations
- Molecular docking () suggests that neutral-neutral hydrogen bonds in hydrophobic environments improve binding affinity. For example, the nitro group in Compound 11 () may form hydrogen bonds with bacterial target proteins .
- The 2-fluorophenyl group in the target compound could enhance metabolic stability and membrane penetration due to fluorine’s electronegativity and small size .
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H16FN5O4S3
- Molecular Weight : 433.49 g/mol
- CAS Number : 1226432-11-6
The biological activity of this compound is attributed to its structural components, which enable it to interact with various biological targets. The thiadiazole and thiophene moieties are known to exhibit significant pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. Notably:
- Cytotoxicity Assays : The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma cells. In vitro studies have shown IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Preliminary studies suggest that it can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted on thiosemicarbazone derivatives revealed that similar compounds exhibited significant antitumor activity against breast and glioblastoma tumor cell lines at nanomolar concentrations. The morphological changes observed in treated cells indicated apoptosis as a mechanism of action .
- Thiadiazole Derivatives Research : Research on thiadiazole derivatives indicated that modifications in substituents significantly affect biological activity. Compounds with halogen substitutions demonstrated enhanced potency against various cancer cell lines .
- Heterocyclic Compounds as Antiviral Agents : Heterocycles like thiadiazoles have shown promise in antiviral applications, with some derivatives exhibiting high efficacy against viral polymerases . This suggests potential dual functionality for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
